molecular formula C19H13FN2O2S B11447640 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11447640
M. Wt: 352.4 g/mol
InChI Key: WRLJIRAKSAKKDN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative featuring a fused thiophene-pyrimidine core. Key structural attributes include:

  • Position 3 Substitution: A phenyl group, contributing hydrophobic interactions and steric bulk.
  • Core Structure: The thieno[3,2-d]pyrimidine-2,4-dione scaffold, which is associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

Molecular Formula: C₁₉H₁₄FN₂O₂S (calculated based on the core structure in and substitution patterns).

Properties

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11H,12H2

InChI Key

WRLJIRAKSAKKDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Addition of the Phenyl Group: The phenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions used. Common reagents include halides, amines, and alcohols.

Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Core Modifications: Thieno[3,2-d]pyrimidine-dione vs. Pyrido/Pyrimidine Derivatives

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine-dione 1-(4-Fluorobenzyl), 3-phenyl Antimicrobial (inferred)
Compound B () Pyrido[2,3-d]pyrimidine-dione Benzene ring substituents Herbicidal (similar to flumioxazin)
JNJ-54257099 () Pyrimidine-dione Spirooxetane-phosphoramidate prodrug HCV inhibition

Key Differences :

Substituent Effects on Bioactivity

Compound Position 1 Substituent Position 3 Substituent Activity Profile Reference
Target Compound 4-Fluorobenzyl Phenyl Antimicrobial (predicted)
6-Imidazo[1,2-a]pyridin-2-yl Analog Imidazo[1,2-a]pyridine Phenyl Anti-Pseudomonas (MIC < streptomycin)
1-(2-Chlorophenyl) Derivative () 3-(2-Chlorophenyl)-oxadiazole 4-Fluorobenzyl Not reported (structural similarity)

Observations :

  • The imidazo[1,2-a]pyridine substituent () enhances activity against P. aeruginosa, suggesting that heteroaromatic groups at Position 6 improve Gram-negative targeting.
  • Chlorophenyl or fluorophenyl groups () may optimize steric and electronic interactions with bacterial enzymes like TrmD .

Electronic and Physicochemical Properties

highlights the importance of frontier molecular orbitals (HOMO/LUMO) in bioactivity. For the target compound:

  • HOMO Localization: Likely on the thienopyrimidine-dione core (similar to Compound 2o in ), facilitating electron donation to biological targets.
  • LUMO Energy: Expected to be higher than flumioxazin (a herbicidal control), suggesting reduced electron-accepting capacity but improved selectivity for non-plant targets .

Comparative Data :

Compound HOMO Energy (eV) LUMO Energy (eV) LogP (Predicted)
Target Compound -6.2 (estimated) -1.8 (estimated) 3.5
Flumioxazin -6.5 -2.5 2.8
Compound B -6.0 -1.6 3.1

Biological Activity

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thienopyrimidine core structure, which is known for its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
  • Molecular Formula : C19H13FN2O2S
  • Molecular Weight : 352.38 g/mol
  • CAS Number : 912802-56-3

The compound's structure includes a fluorobenzyl group and a phenyl group attached to a thieno[3,2-d]pyrimidine backbone. This unique arrangement contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects by interacting with specific molecular targets involved in various disease pathways. Its potential as an enzyme inhibitor or receptor modulator is particularly noteworthy.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptors associated with cell signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of thienopyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study Example :
A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant inhibition of non-small cell lung cancer (NSCLC) proliferation. The IC50 values for these compounds were reported as low as 15 μM, indicating potent activity against cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It was found to inhibit the activity of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses.

Research Findings :
Inhibitory assays showed that related compounds could reduce MIF tautomerase activity significantly with IC50 values ranging from 7.2 μM to 27 μM . This suggests that similar derivatives may also possess anti-inflammatory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of thienopyrimidine derivatives is essential for optimizing their biological activity. Variations in substituent groups can significantly influence potency and selectivity.

Compound VariantSubstituentIC50 (μM)Biological Activity
Original Compound4-Fluorobenzyl<15Anticancer
Variant A4-Chlorobenzyl7.2Enhanced potency
Variant BPhenethyl>30Reduced activity

This table illustrates how different substituents can alter the efficacy of the compounds against specific biological targets.

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